molecular formula C19H28N2O B2917257 N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide CAS No. 952992-90-4

N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide

Cat. No.: B2917257
CAS No.: 952992-90-4
M. Wt: 300.446
InChI Key: GEIFCXZNMKBDGX-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide (CAS 952992-90-4) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, with a molecular formula of C19H28N2O and a molecular weight of 300.4 g/mol . Its structure incorporates a cyclohexanecarboxamide moiety linked to a phenethyl chain that features a pyrrolidine substituent. The pyrrolidine ring is a prominent saturated nitrogen heterocycle widely used in drug discovery due to its sp3-hybridization, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . This makes the compound a valuable scaffold for investigating ligand-receptor interactions and developing novel bioactive molecules. This compound is structurally related to other pharmacologically active agents that target the central nervous system. Specifically, research on analogous N-alkylated cyclohexanecarboxamide compounds has identified potent and selective agonists for serotonin (5-HT) receptors, particularly the 5-HT1A subtype . As such, this compound serves as a crucial research tool for neuroscientists and pharmacologists studying serotonin receptor function, signaling pathways, and their implications in various neurological and psychiatric conditions. The compound is provided exclusively for research applications in laboratory settings. Please note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c22-19(17-6-2-1-3-7-17)20-13-12-16-8-10-18(11-9-16)21-14-4-5-15-21/h8-11,17H,1-7,12-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIFCXZNMKBDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Attachment of the Phenethyl Group: The phenethyl group is introduced via nucleophilic substitution reactions.

    Formation of the Cyclohexanecarboxamide Moiety: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenethyl group are key structural features that enable the compound to bind to target proteins and modulate their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several cyclohexanecarboxamide derivatives, primarily used as 5-HT1A receptor ligands. Below is a detailed comparison based on receptor binding, metabolic stability, and imaging applications:

Table 1: Key Properties of N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide and Analogs

Compound Target Receptor Key Structural Features Binding Affinity (Ki) Metabolic Stability Imaging Modality Reference ID
This compound 5-HT1A (inferred) Pyrrolidine-phenethyl-cyclohexanecarboxamide Not reported Not reported N/A N/A
18F-FCWAY 5-HT1A Methoxyphenylpiperazine-cyclohexanecarboxamide 0.6 nM (human) Moderate (rapid defluorination) PET
18F-Mefway 5-HT1A Fluoromethyl-cyclohexane + pyridinyl-piperazine 0.3 nM (human) High (slow metabolism) PET
WAY-100635 derivatives (iodinated) 5-HT1A Iodinated bridgehead + methoxyphenylpiperazine 0.2–1.1 nM (rat) Variable (improved with iodination) SPECT

Structural and Functional Analysis

Core Modifications: The target compound’s pyrrolidin-1-ylphenethyl group distinguishes it from analogs like 18F-FCWAY and WAY-100635, which feature methoxyphenylpiperazine moieties. Pyrrolidine’s smaller ring size (5-membered vs.

Receptor Binding and Selectivity: 18F-Mefway and 18F-FCWAY exhibit sub-nanomolar affinity for 5-HT1A receptors, critical for in vivo quantification in humans . WAY-100635 derivatives with iodinated bridgeheads show improved selectivity and in vivo stability compared to non-iodinated versions, highlighting the importance of halogenation for SPECT imaging .

Metabolic Stability :

  • 18F-FCWAY undergoes rapid defluorination in vivo, limiting its utility in prolonged imaging sessions. In contrast, 18F-Mefway’s fluoromethyl group confers slower metabolism, making it superior for clinical PET studies .
  • The absence of labile groups (e.g., fluorine or iodine) in the target compound may result in unpredictable metabolic profiles, necessitating further studies.

Imaging Applications :

  • While 18F-Mefway and 18F-FCWAY are PET tracers, iodinated WAY-100635 analogs are SPECT ligands. The target compound lacks radiolabeling groups but could be modified for optical or MR imaging .

Research Findings and Limitations

  • 18F-Mefway vs. 18F-FCWAY: Clinical studies show 18F-Mefway’s higher metabolic stability and lower nonspecific binding, making it preferable for quantifying 5-HT1A receptors in anxiety and depression .
  • WAY-100635 Derivatives : Iodination at the cyclohexane bridgehead improves in vivo stability and reduces off-target binding, as demonstrated in rat models .

Biological Activity

N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide, also known as a selective agonist for the 5-HT1A receptor, has garnered attention in pharmacological research due to its significant biological activity. This compound is characterized by its unique structure, which includes a pyrrolidine moiety and a cyclohexanecarboxamide backbone, contributing to its interaction with various biological targets.

  • Chemical Formula : C18_{18}H26_{26}N2_2O
  • Molecular Weight : 290.42 g/mol
  • CAS Number : 952992-90-4

The compound's structure allows it to engage effectively with neurotransmitter receptors, particularly the serotonin receptor family.

This compound acts primarily as an agonist at the 5-HT1A receptor , which is implicated in various neurological processes including mood regulation, anxiety, and cognition. The selectivity of this compound is notable, as it exhibits minimal activity against other receptors such as D2 and 5-HT2, making it a promising candidate for therapeutic applications in psychiatric disorders.

Key Findings from Research

  • Agonistic Activity : The compound demonstrates potent agonistic activity for the 5-HT1A receptor with a Ki value of approximately 0.49 nmol/L, indicating high affinity for this target .
  • Selectivity Profile : It shows significantly lower affinity for D2 receptors (IC50 > 1000 nmol/L) and moderate affinity for 5-HT2 receptors (Ki = 240 nmol/L), suggesting a favorable selectivity profile for targeting serotonergic pathways .
  • Potential Therapeutic Applications : Given its action on serotonin receptors, this compound may have implications in treating anxiety disorders, depression, and possibly schizophrenia.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description
Receptor Target 5-HT1A receptor
Agonistic Potency Ki = 0.49 nmol/L
D2 Receptor Affinity IC50 > 1000 nmol/L
5-HT2 Receptor Affinity Ki = 240 nmol/L
Therapeutic Potential Anxiety disorders, depression, schizophrenia

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

  • Animal Models : In rodent models of anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors, supporting its potential use as an anxiolytic agent.
  • In Vitro Studies : Cell-based assays demonstrated that treatment with this compound led to increased neuronal firing rates in serotonergic neurons, indicating enhanced serotonergic transmission.
  • Comparative Analysis : When compared to other known 5-HT1A agonists, this compound exhibited superior selectivity and potency, making it a candidate for further development in pharmacotherapy.

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